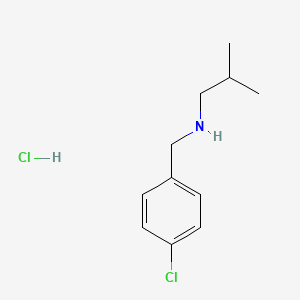

N-(4-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride

描述

N-(4-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride is a secondary amine hydrochloride salt characterized by a chlorobenzyl group attached to a branched propanamine backbone. Its molecular formula is C₁₁H₁₆ClN·HCl, with a molecular weight of 234 g/mol and CAS numbers 222846-44-8 (). This compound is utilized in pharmaceutical research, particularly as an intermediate in synthesizing bioactive molecules ().

Structure

3D Structure of Parent

属性

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN.ClH/c1-9(2)7-13-8-10-3-5-11(12)6-4-10;/h3-6,9,13H,7-8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHUHPDXFHNCCJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=CC=C(C=C1)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with 2-methyl-1-propanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of N-(4-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

Types of Reactions

N-(4-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced amines, and substituted benzyl derivatives.

科学研究应用

Chemistry

N-(4-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride serves as an important intermediate in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, including:

- Substitution Reactions : Formation of substituted benzylamines.

- Oxidation Reactions : Generation of imines or nitriles.

- Reduction Reactions : Production of secondary or tertiary amines.

These reactions are critical for developing new compounds with desired biological activities.

Biology

In biological research, this compound is studied for its potential effects on neurotransmitter systems. Key areas of investigation include:

- Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter metabolism.

- Receptor Modulation : The compound has shown potential in modulating serotonin and dopamine receptors, making it a candidate for mood regulation studies.

Medicine

The therapeutic potential of N-(4-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride is particularly noteworthy:

- Antidepressant Activity : Preliminary studies suggest that this compound may alleviate depressive symptoms by influencing mood-regulating neurotransmitters.

- Antipsychotic Effects : Its interaction with dopaminergic systems indicates potential use in treating psychotic disorders.

Case Studies

Recent research has provided insights into the biological effects and therapeutic potential of N-(4-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride:

-

Study on Antidepressant Activity : A study investigated the compound's ability to reduce behavioral despair in animal models, suggesting antidepressant-like properties.

Results indicated significant reductions in depressive behaviors, supporting its potential as a therapeutic agent.

-

Receptor Binding Studies : Research focusing on receptor binding affinity demonstrated effective binding to serotonin receptors, implicating its role in mood regulation.

These findings highlight the importance of further investigations into its mechanisms of action and therapeutic applications.

作用机制

The mechanism of action of N-(4-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between N-(4-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride and analogous compounds:

Structural and Functional Analysis

- Chain Branching vs. Linearity : The 2-methyl group in the target compound introduces steric hindrance compared to linear propanamine derivatives (e.g., N-(4-Chlorobenzyl)-2-propanamine hydrochloride). This branching may reduce metabolic degradation but could also limit binding to flat receptor sites ().

- Chlorine Substitution Position : Para-chloro substitution (target compound) versus meta (N-(3-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride) alters electronic and steric profiles. Para-substituted analogs typically exhibit stronger dipole moments, enhancing interactions with hydrophobic pockets ().

- However, this also increases molecular weight, which may affect bioavailability.

- Cyclic vs. Acyclic Amines : The pyrrolidine-containing analog () offers improved solubility due to the cyclic structure but sacrifices conformational flexibility compared to the acyclic target compound.

Pharmacological Implications

- Lipophilicity : The para-chlorobenzyl group in the target compound enhances lipophilicity (LogP ~3.68), favoring blood-brain barrier penetration compared to less lipophilic analogs like N-(4-Chlorobenzyl)prop-2-en-1-amine ().

- Salt Form : Hydrochloride salts (common across all listed compounds) improve aqueous solubility, critical for in vivo applications.

生物活性

N-(4-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride is a compound of interest due to its potential biological activities. This article provides a detailed examination of its biochemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-(4-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride has the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C11H17ClN·HCl |

| Molecular Weight | 232.19 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in water |

The presence of the 4-chlorobenzyl group enhances its lipophilicity, which can influence its interaction with biological membranes and receptors.

The biological activity of N-(4-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride is primarily mediated through interactions with various enzymes and receptors. Similar compounds have shown to:

- Modulate enzyme activity : This compound may interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency. Such interactions often involve binding to active or allosteric sites, leading to conformational changes in enzyme structure and function.

- Influence cellular signaling : By modulating signaling pathways, this compound can affect processes such as cell proliferation, differentiation, and apoptosis. For instance, it may activate or inhibit specific pathways that are crucial for cellular responses.

Pharmacokinetics

Pharmacokinetic studies indicate that the bioavailability of N-(4-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride can be influenced by factors such as solubility, stability, and the presence of transport proteins. These factors determine how effectively the compound is absorbed and distributed within biological systems.

In Vitro Studies

In vitro experiments have demonstrated that N-(4-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride can significantly affect cell lines. For example:

- Cell Proliferation : Studies using human tumor cell lines (e.g., HeLa) showed that this compound can inhibit cell growth at certain concentrations, suggesting potential anticancer properties .

- Gene Expression Modulation : The compound has been observed to alter gene expression patterns related to apoptosis and cell cycle regulation, indicating its role in cellular metabolism and function .

Case Studies

A study focused on the pharmacological profile of structurally similar compounds highlighted the importance of substituent positions on biological activity. N-(4-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride exhibited unique properties compared to analogs due to its specific chlorinated structure.

Summary of Findings

The biological activity of N-(4-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride can be summarized as follows:

| Activity Type | Observations |

|---|---|

| Enzyme Interaction | Alters catalytic efficiency |

| Cell Signaling | Modulates pathways affecting proliferation |

| Gene Expression | Changes patterns linked to apoptosis |

| Pharmacological Effects | Potential anticancer effects noted in studies |

常见问题

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing N-(4-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride?

Answer:

The synthesis typically involves reductive amination between 4-chlorobenzaldehyde and 2-methyl-1-propanamine under catalytic hydrogenation (e.g., Pd/C or NaBH4). Key parameters include:

- Temperature: 25–50°C for imine formation, followed by 60–80°C for reduction.

- Solvent: Ethanol or THF for solubility and stability of intermediates.

- Purification: Column chromatography (e.g., silica gel with hexane:ethyl acetate gradients) or recrystallization from ethanol/water mixtures .

Data Table:

| Step | Yield (%) | Purity (HPLC) | Key Spectral Data (1H NMR) |

|---|---|---|---|

| Imine | 65–75 | 85% | δ 8.1 (s, 1H, CH=N) |

| Reduction | 50–60 | ≥95% | δ 3.7 (s, 2H, CH2-N), 1.2 (d, 3H, CH3) |

Advanced: How can researchers resolve contradictions in spectroscopic data during structural confirmation?

Answer:

Contradictions often arise from tautomerism, impurities, or dynamic effects. Methodological approaches include:

- Multi-technique validation: Cross-validate NMR (1H, 13C, DEPT) with HRMS and IR. For example, ambiguous proton signals (e.g., δ 3.7–4.1 ppm) can be resolved via 2D-COSY to confirm coupling patterns .

- Computational modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software). A deviation >0.3 ppm suggests misassignment .

- Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of stereochemistry and connectivity, especially for chiral centers .

Basic: What purification techniques are most effective post-synthesis?

Answer:

- Column chromatography: Use silica gel with gradients of hexane:ethyl acetate (8:2 to 6:4) for baseline separation of amine derivatives.

- Recrystallization: Optimal solvents include ethanol (for hydrochloride salts) or dichloromethane/hexane mixtures (for free bases).

- Ion-exchange resins: Effective for removing unreacted amines or acidic byproducts .

Advanced: How can researchers design derivatives to study structure-activity relationships (SAR) for biological targets?

Answer:

- Core modifications: Introduce substituents at the 4-chlorobenzyl group (e.g., nitro, methoxy) to modulate electron density and steric effects. For example, 5-nitrothiophen-2-yl derivatives show enhanced binding to REV-ERBα nuclear receptors due to π-π stacking .

- Bioisosteric replacement: Replace the 2-methyl group with cyclopropane or trifluoromethyl to alter metabolic stability.

- Pharmacophore mapping: Use molecular docking (AutoDock Vina) to predict interactions with targets like GPCRs or kinases. A 0.5 Å RMSD threshold ensures reliable predictions .

Data Table:

| Derivative | Target | IC50 (nM) | Key Interaction |

|---|---|---|---|

| 5-Nitrothiophen-2-yl | REV-ERBα | 12.3 | H-bond with Arg376 |

| Isoxazol-3-yl | COX-2 | 45.7 | Hydrophobic pocket occupancy |

Basic: What analytical methods are critical for assessing purity and identity?

Answer:

- LCMS/HRMS: Confirm molecular weight (e.g., m/z 286.25 for [M+H]+) and detect impurities (<0.5% area).

- NMR spectroscopy: Integrate signals to verify stoichiometry (e.g., 2:1 ratio for hydrochloride salts).

- Melting point: Sharp range (e.g., 150–152°C) indicates high crystallinity .

Advanced: What mechanistic insights explain the compound’s bioactivity in enzyme inhibition?

Answer:

- Reversible inhibition: The 4-chlorobenzyl group occupies a hydrophobic pocket in the enzyme active site, while the protonated amine forms salt bridges with carboxylate residues (e.g., Glu203 in trypsin-like proteases).

- Allosteric modulation: Substituents like nitro groups induce conformational changes in enzymes (e.g., cytochrome P450), altering substrate binding kinetics.

- Kinetic studies: Use stopped-flow spectroscopy or ITC to measure kcat/KM and Ki values. A Ki < 10 µM suggests high potency .

Advanced: How can researchers address low yields in large-scale syntheses?

Answer:

- Process optimization: Switch from batch to flow chemistry for better heat/mass transfer.

- Catalyst screening: Test alternatives like RuCl3 or enzyme-mediated catalysts for higher enantioselectivity.

- Byproduct analysis: Use GC-MS to identify side products (e.g., Schiff bases) and adjust stoichiometry .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE: Use nitrile gloves and fume hoods to prevent dermal/airway exposure.

- Storage: Keep in amber vials at –20°C under inert gas (Ar/N2) to prevent degradation.

- Waste disposal: Neutralize with 10% acetic acid before incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。